1-(Iodoethynyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodoethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodoethynyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Chemical Reactions Analysis
1-(Iodoethynyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the removal of the iodoethynyl group.
Substitution: The iodoethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Iodoethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique chemical properties make it useful in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of 1-(Iodoethynyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical reactions . The iodoethynyl group can undergo substitution reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
1-(Iodoethynyl)-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethyl ketones: These compounds are valuable in medicinal chemistry and have similar reactivity due to the presence of the trifluoromethyl group.
α-(Trifluoromethyl)styrenes: These compounds are used in organic synthesis and have applications in the development of fluorinated materials.
The uniqueness of this compound lies in the combination of the iodoethynyl and trifluoromethyl groups, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H4F3I |
---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
1-(2-iodoethynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H |
InChI Key |
SZQWWCBJZQPYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CI)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.